1-(2-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CHLOROPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and various substituents including a chlorophenyl and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CHLOROPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the pyrrolidinone ring, and the attachment of the chlorophenyl and methoxyphenoxy groups. Common synthetic methods include:
Suzuki-Miyaura coupling: This method is used to form carbon-carbon bonds between the aryl halide and the boronic acid derivatives.
Nucleophilic substitution: This reaction is used to introduce the methoxyphenoxy group onto the benzodiazole core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-CHLOROPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the substituents on the benzodiazole core or the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used to study the interactions of benzodiazole derivatives with biological targets.
Chemical Biology: It can serve as a probe to investigate various biochemical pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Ketamine: A compound with a similar chlorophenyl group but different core structure.
N-(2-Chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Shares some structural similarities but differs in its functional groups and overall structure.
Uniqueness: 1-(2-CHLOROPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole core with a pyrrolidinone ring and specific substituents. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C26H24ClN3O3 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-23-12-6-7-13-24(23)33-15-14-29-22-11-5-3-9-20(22)28-26(29)18-16-25(31)30(17-18)21-10-4-2-8-19(21)27/h2-13,18H,14-17H2,1H3 |
InChI Key |
QPLMSGPGSVRXFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.